molecular formula C13H12N2S2 B3067160 N-(2-Mercaptophenyl)-N'-phenylthiourea CAS No. 55704-21-7

N-(2-Mercaptophenyl)-N'-phenylthiourea

Cat. No.: B3067160
CAS No.: 55704-21-7
M. Wt: 260.4 g/mol
InChI Key: VBSNXUWQQVRWSR-UHFFFAOYSA-N
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Description

N-(2-Mercaptophenyl)-N'-phenylthiourea is a chemical compound with the molecular formula C₁₃H₁₂N₂S₂ and a molecular weight of 260.38 g/mol . It is registered under the CAS Number 55704-21-7 . This compound is closely related to the well-known research chemical phenylthiourea (PTU), which is a recognized and potent competitive inhibitor of phenoloxidase (also known as tyrosinase), a key enzyme in the melanization pathway . The primary research value of this compound stems from this mechanism, making it a compound of interest in biochemical studies related to pigment production. Its structure, featuring both a phenylthiourea moiety and an additional mercapto group, may offer unique properties for investigating enzyme kinetics or developing more specific enzyme inhibitors. Researchers can utilize its SMILES notation, C(Nc1c(S)cccc1)(Nc2ccccc2)=S, for in silico modeling and database searches . This product is strictly for non-human research applications. It is classified as a dangerous good for transport and may be subject to additional shipping charges. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(2-sulfanylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2S2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSNXUWQQVRWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204240
Record name N-(2-Mercaptophenyl)-N'-phenylthiourea
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Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55704-21-7
Record name N-(2-Mercaptophenyl)-N'-phenylthiourea
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Record name NSC164979
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Record name N-(2-Mercaptophenyl)-N'-phenylthiourea
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Record name N-(2-MERCAPTOPHENYL)-N'-PHENYLTHIOUREA
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Synthetic Methodologies and Chemical Transformations of N 2 Mercaptophenyl N Phenylthiourea

Established Synthetic Pathways for N-(2-Mercaptophenyl)-N'-phenylthiourea

The most direct and established method for the synthesis of unsymmetrical N,N'-disubstituted thioureas, including this compound, is the reaction between an amine and an isothiocyanate. This pathway offers a straightforward and high-yielding route to the target molecule.

The synthesis of this compound is achieved through the nucleophilic addition of 2-aminothiophenol (B119425) to phenyl isothiocyanate. The reaction is typically conducted in an inert solvent, such as dichloromethane, at room temperature or with gentle heating. The lone pair of electrons on the amino group of 2-aminothiophenol attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate, leading to the formation of the thiourea (B124793) linkage.

Reaction Scheme:

Reactant 1: 2-Aminothiophenol

Reactant 2: Phenyl isothiocyanate

Product: this compound

This method is widely applicable for creating a diverse range of thiourea derivatives by simply varying the amine and isothiocyanate starting materials.

Exploration of Synthetic Variations and Derivative Preparation within Thiourea Chemistry

The synthesis of the thiourea backbone can be accomplished through several alternative routes, allowing for the preparation of a wide array of derivatives. These methods provide flexibility, especially when specific isothiocyanates are not commercially available.

One common alternative involves the in-situ formation of an isothiocyanate. For instance, an amine can be treated with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a coupling agent (like a carbodiimide) or an activating agent to generate the isothiocyanate, which then reacts with another amine.

Another classical approach is the reaction of an amine hydrochloride salt with an inorganic thiocyanate (B1210189), such as ammonium (B1175870) or potassium thiocyanate. ijcrt.org For example, aniline (B41778) hydrochloride can be heated with ammonium thiocyanate to produce phenylthiourea. ijcrt.orgorgsyn.org This method can be adapted for substituted anilines to create various derivatives.

Furthermore, N-acylthioureas can be synthesized by reacting an acid chloride with ammonium thiocyanate to generate an acyl isothiocyanate intermediate. ubaya.ac.id This intermediate subsequently reacts with an amine to yield the final N-acylthiourea derivative. ubaya.ac.id This approach allows for the introduction of a carbonyl group adjacent to the thiourea moiety.

The following table summarizes various synthetic strategies for preparing thiourea derivatives:

Method Reactant 1 Reactant 2 Key Reagents/Conditions Product Type
Isothiocyanate Addition Primary/Secondary AmineIsothiocyanateInert Solvent (e.g., THF, DCM)N,N'-Disubstituted Thiourea
From Amine Salts Amine HydrochlorideAmmonium ThiocyanateHeat/RefluxN-Substituted Thiourea
Acyl Isothiocyanate Route Acid ChlorideAmmonium ThiocyanateAcetone, followed by addition of an amineN-Acyl-N'-Substituted Thiourea
From Carbon Disulfide Primary AmineCarbon DisulfideAqueous medium, baseSymmetrical Thiourea

Mechanistic Insights into Thiourea Formation Reactions

The formation of this compound from 2-aminothiophenol and phenyl isothiocyanate proceeds through a well-understood nucleophilic addition mechanism. The reaction is initiated by the attack of the nucleophilic nitrogen atom of the amine on the electrophilic carbon atom of the isothiocyanate.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminothiophenol's amino group acts as a nucleophile, attacking the central carbon atom of the phenyl isothiocyanate molecule. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate. In this intermediate, the nitrogen from the amine bears a positive charge, and the sulfur atom of the original isothiocyanate group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged nitrogen atom to the negatively charged sulfur atom (or another basic species in the mixture). This step neutralizes the charges and results in the formation of the stable thiourea product.

This mechanism is characteristic of the reactions between amines and isothiocyanates and is fundamental to the synthesis of a vast number of thiourea derivatives.

Reactivity Studies and Functional Group Interconversions of the Compound

The structure of this compound contains multiple reactive sites: the thiol (-SH) group, the thiourea moiety, and the aromatic rings. The proximity of the thiol and the N-H group on the same phenyl ring facilitates important functional group interconversions, most notably intramolecular cyclization reactions.

A primary transformation of this compound is its conversion into benzothiazole (B30560) derivatives. Benzothiazoles are a significant class of heterocyclic compounds with diverse applications. nih.govekb.eg This conversion is an example of an intramolecular cyclization-elimination reaction.

Under oxidative conditions or upon heating, the thiol group can attack the thiocarbonyl carbon, or a related intermediate, leading to the elimination of aniline and the formation of a 2-aminobenzothiazole (B30445) derivative. For example, iron-catalyzed oxidative cyclization of related N-acyl-N'-(phenyl)thioureas can lead to the formation of N-benzothiazol-2-yl-amides through C(sp2)-H functionalization and C-S bond formation. organic-chemistry.org The presence of the ortho-mercapto group makes the molecule a pre-arranged precursor for the benzothiazole ring system, which is a common strategy in heterocyclic synthesis. nih.govekb.eg

This reactivity highlights the utility of this compound not just as a stable compound, but as a key intermediate for constructing more complex heterocyclic structures.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Mercaptophenyl N Phenylthiourea

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For N-(2-Mercaptophenyl)-N'-phenylthiourea, these methods are crucial for confirming the presence of key structural motifs.

In the FT-IR spectrum of related N,N'-diaryl thioureas, several characteristic absorption bands are expected. The N-H stretching vibrations typically appear as a broad band in the region of 3100–3400 cm⁻¹. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic rings are anticipated in the 3000–3100 cm⁻¹ range.

The thioamide group (–NH–C(S)–NH–) gives rise to several characteristic bands. The C=S stretching vibration, a key marker for the thiourea (B124793) core, is expected to appear in the 700–850 cm⁻¹ region, often coupled with C-N stretching modes. The C-N stretching vibrations are typically observed between 1400 cm⁻¹ and 1500 cm⁻¹. Additionally, the S-H stretching vibration from the mercaptophenyl group would likely be observed as a weak band around 2550 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic C=C stretching vibrations are expected to produce strong signals in the 1580–1620 cm⁻¹ and 1400–1500 cm⁻¹ regions. The symmetric C=S stretching vibration is also Raman active and provides confirmatory data.

Table 1: Expected Vibrational Modes for this compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | | :--- | :--- | :--- | | N-H Stretch | 3100 - 3400 | 3100 - 3400 | | Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | | S-H Stretch | ~2550 (weak) | ~2550 (weak) | | Aromatic C=C Stretch | 1580 - 1620, 1400-1500 | 1580 - 1620, 1400-1500 (strong) | | C-N Stretch | 1400 - 1500 | 1400 - 1500 | | C=S Stretch | 700 - 850 | 700 - 850 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and probing the conformational dynamics of molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine (N-H), and thiol (S-H) protons. The two phenyl rings would exhibit complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the mercaptophenyl ring may show different chemical shifts compared to the unsubstituted phenyl ring due to the electronic effect of the thiol group. The N-H protons of the thiourea linkage are expected to appear as broad singlets, typically downfield (δ > 8.0 ppm), with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The thiol proton (S-H) would likely appear as a singlet, with its chemical shift also being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to resonate significantly downfield, typically in the range of 180–185 ppm. The aromatic carbons would appear in the 120–140 ppm region. The carbon bearing the thiol group (C-S) and the carbons attached to the nitrogen atoms (C-N) would have distinct chemical shifts influenced by their respective substituents.

Conformational analysis of similar thiourea derivatives using techniques like Nuclear Overhauser Effect (NOE) spectroscopy has shown that different conformers (e.g., syn-anti) can exist in solution, stabilized by intramolecular hydrogen bonds. Such studies on this compound could reveal its preferred three-dimensional structure in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges | Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | | :--- | :--- | :--- | | ¹H | N-H (Thiourea) | > 8.0 (broad) | | ¹H | Aromatic C-H | 7.0 - 8.0 | | ¹H | S-H (Thiol) | Variable, typically 3.0 - 4.0 | | ¹³C | C=S (Thiocarbonyl) | 180 - 185 | | ¹³C | Aromatic C | 120 - 140 |

Ultraviolet-Visible Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic rings and the thiocarbonyl group.

Table 3: Expected Electronic Transitions for this compound | Transition Type | Chromophore | Expected Wavelength Range (nm) | | :--- | :--- | :--- | | π→π* | Phenyl Rings | < 300 | | n→π* | Thiocarbonyl (C=S) | 300 - 350 | | π→π* | Thiocarbonyl (C=S) | < 300 |

X-ray Diffraction Studies of this compound and its Analogues

These molecules are often nearly planar in the thiourea core [S=C–N₂]. The C=S bond distance is typically around 1.68 Å, which is intermediate between a formal double and single bond, indicating electron delocalization across the N–C–N moiety. The C–N bond lengths are also intermediate, typically around 1.35 Å.

A crucial feature in the crystal packing of thioureas is the extensive network of intermolecular hydrogen bonds, most commonly of the N–H···S type, which often leads to the formation of dimers or infinite chains. In the case of this compound, the presence of the thiol group could introduce additional S–H···S or S–H···N hydrogen bonding interactions, further influencing the supramolecular architecture. Intramolecular N–H···S hydrogen bonds are also possible, which would affect the molecule's conformation.

Table 4: Typical Crystallographic Parameters for N,N'-Disubstituted Thiourea Analogues | Parameter | Typical Value | | :--- | :--- | | C=S Bond Length | ~1.68 Å | | C-N Bond Length | ~1.35 Å | | N-C-N Bond Angle | ~118° | | S-C-N Bond Angle | ~121° | | Common Intermolecular Interaction | N-H···S Hydrogen Bonds |

Elemental Analysis and Mass Spectrometry in Compound Verification

Elemental analysis and mass spectrometry are fundamental techniques used to confirm the elemental composition and molecular weight of a synthesized compound, thereby verifying its identity and purity.

For this compound, with the molecular formula C₁₃H₁₂N₂S₂, the molecular weight is 260.38 g/mol . nih.gov Elemental analysis should yield percentages of carbon, hydrogen, nitrogen, and sulfur that are in close agreement with the calculated theoretical values.

Mass spectrometry would confirm the molecular weight. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 260. The fragmentation pattern would likely involve cleavage of the C-N and C-S bonds, yielding characteristic fragment ions that can be used to further support the proposed structure.

Table 5: Elemental Composition and Molecular Weight | Element | Symbol | Atomic Mass | Count | Mass Percent (%) | | :--- | :--- | :--- | :--- | :--- | | Carbon | C | 12.011 | 13 | 59.97 | | Hydrogen | H | 1.008 | 12 | 4.64 | | Nitrogen | N | 14.007 | 2 | 10.76 | | Sulfur | S | 32.06 | 2 | 24.63 | | Total | C₁₃H₁₂N₂S₂ | | | 100.00 | | Molecular Weight | | | | 260.38 g/mol |

Coordination Chemistry and Metal Complexation of N 2 Mercaptophenyl N Phenylthiourea

Ligand Properties of N-(2-Mercaptophenyl)-N'-phenylthiourea

This compound is a multifaceted ligand with the molecular formula C13H12N2S2. nih.govuni.lu Its ability to form stable complexes with a variety of metal ions is dictated by the nature and availability of its donor atoms.

According to the Hard and Soft Acid-Base (HSAB) theory, chemical species are classified as either 'hard', 'soft', or 'borderline'. wikipedia.org Hard acids or bases are typically small, have a high charge state, and are weakly polarizable, while soft acids or bases are larger, have a low charge state, and are strongly polarizable. wikipedia.org The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases, leading to more stable compounds. wikipedia.orgadichemistry.com

In this compound, the potential donor atoms are nitrogen and sulfur. Nitrogen, particularly in an amine group, is generally considered a hard base. researchgate.net Conversely, sulfur, with its larger atomic radius and more polarizable electron cloud, is classified as a soft base. researchgate.net This dual character allows the ligand to coordinate effectively with a wide range of metal ions. Hard metal ions will preferentially coordinate with the hard nitrogen donor, while soft metal ions will favor coordination with the soft sulfur donor. adichemistry.com

This compound and its derivatives can act as multidentate ligands, coordinating to metal ions through various combinations of their nitrogen, sulfur, and, in some derivatives, oxygen atoms. researchgate.netcardiff.ac.uk Thiourea (B124793) and its derivatives are known to be versatile ligands that can coordinate to metals as neutral molecules, monoanions, or dianions, and can act as monodentate or bidentate ligands. researchgate.net The presence of multiple binding sites allows for the formation of chelate rings, which enhances the stability of the resulting metal complexes. mdpi.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Transition Metal Complexes with Thiourea Ligands

The synthesis of transition metal complexes with this compound and related thiourea ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, electronic (UV-Vis) spectroscopy, and magnetic susceptibility measurements to elucidate their structure and bonding. researchgate.netuobaghdad.edu.iq

Copper(II) complexes of thiourea derivatives have been extensively studied. nih.gov The synthesis of these complexes often involves reacting a copper(II) salt with the thiourea ligand in a 1:2 metal-to-ligand ratio. nih.gov Spectroscopic studies of copper(II) complexes with N,N-disubstituted thiourea derivatives have shown that the ligands can coordinate to the Cu(II) ion in a bidentate fashion through the thiocarbonyl sulfur atom and a deprotonated nitrogen atom of the thiourea moiety. nih.gov The coordination geometry around the copper(II) center in these complexes can vary, with possibilities including square planar or tetrahedral arrangements. cardiff.ac.uknih.gov

Table 1: Selected Data for a Representative Copper(II) Thiourea Complex

Property Value
Metal:Ligand Ratio 1:2
Coordination Mode Bidentate (S, N)
Geometry (in some cases) Dimeric

Note: This table presents generalized data based on studies of various copper(II) complexes with substituted thiourea ligands. nih.govnih.gov

This compound and its analogs also form complexes with cobalt in both the +2 and +3 oxidation states. The synthesis of cobalt(II) complexes can be achieved by reacting a cobalt(II) salt with the thiourea ligand. mdpi.com In some cases, substituted thiourea ligands have been shown to bind to a Co(III) center in a bidentate manner, forming a four-membered ring through the sulfur atom and a deprotonated thiourea nitrogen atom. researchgate.net The geometry around the cobalt ion in these complexes is often octahedral or tetrahedral. researchgate.netmdpi.com Magnetic susceptibility measurements are crucial for determining the oxidation state and spin state of the cobalt center. researchgate.net

Nickel(II) complexes with thiourea-based ligands have been synthesized and characterized. researchgate.net These complexes are typically prepared by reacting a nickel(II) salt with the ligand in a 2:1 ligand-to-metal molar ratio. Depending on the specific thiourea derivative and reaction conditions, the resulting nickel(II) complexes can exhibit different coordination geometries, such as square planar or octahedral. researchgate.netrsc.org Infrared spectroscopy is a key tool for determining the coordination mode of the ligand, with shifts in the C=S and C-N stretching frequencies providing evidence for the involvement of the sulfur and nitrogen atoms in bonding to the nickel(II) ion. researchgate.net In some instances, the thiourea ligand coordinates as a bidentate NS donor.

Table 2: General Characteristics of Transition Metal Complexes with Thiourea Ligands

Metal Ion Typical Coordination Common Geometries
Copper(II) Bidentate (S, N) Square Planar, Tetrahedral, Dimeric
Cobalt(II/III) Bidentate (S, N) Tetrahedral, Octahedral
Nickel(II) Bidentate (S, N), Tridentate (NNS) Square Planar, Octahedral

Note: This table summarizes common coordination behaviors observed in various studies of transition metal complexes with thiourea-based ligands. researchgate.netcardiff.ac.uknih.govresearchgate.netresearchgate.net

Palladium(II) Complexes

Thiourea and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including Palladium(II). researchgate.netmaterialsciencejournal.orgresearchgate.net Typically, thiourea ligands coordinate to metal centers through the soft sulfur donor atom. cardiff.ac.ukmdpi.com In the case of N,N'-disubstituted thioureas, coordination can also involve nitrogen atoms, leading to different coordination modes. mdpi.comtandfonline.com Palladium(II), with a d⁸ electron configuration, commonly forms square planar complexes. nih.govnih.govresearchgate.net These complexes are often diamagnetic. While the synthesis and characterization of numerous Palladium(II)-thiourea complexes have been reported, specific studies on complexes formed with this compound are not available in the current body of scientific literature.

Organotellurium(IV) Complexes

The coordination chemistry of organotellurium(IV) compounds is an area of active research. Organotellurium(IV) halides (RTeX₃ and R₂TeCl₂) are known to react with various ligands containing donor atoms like nitrogen, oxygen, and sulfur to form coordination complexes. The coordination number and geometry around the tellurium center can vary depending on the nature of the organotellurium precursor and the ligand. No specific research detailing the synthesis or characterization of organotellurium(IV) complexes with this compound has been found in the reviewed literature.

Structural Analysis of Coordination Compounds

Geometrical Architectures and Stereochemistry

The geometry of metal complexes is dictated by factors such as the coordination number of the metal ion, the nature of the ligand, and electronic effects. As mentioned, Palladium(II) complexes with thiourea-type ligands typically exhibit a square planar geometry. nih.govresearchgate.net For organotellurium(IV) complexes, various geometries, including pseudo-trigonal bipyramidal and octahedral, are possible depending on the number and arrangement of ligands around the tellurium atom. Without experimental data from techniques like X-ray crystallography for complexes of this compound, any discussion of their specific geometrical architectures and stereochemistry would be purely speculative.

Bond Lengths and Angles in Metal-Ligand Interactions

Detailed information on bond lengths and angles is crucial for understanding the nature of metal-ligand interactions. This data is typically obtained from single-crystal X-ray diffraction studies. For related Palladium(II)-thiourea complexes, the Pd-S bond lengths are a key parameter. Similarly, in organotellurium(IV) complexes, the Te-S and Te-N bond distances would provide insight into the coordination. No crystallographic data, and therefore no specific bond lengths or angles, are available for complexes of this compound.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are determined by the number of unpaired electrons in the metal's d-orbitals. Square planar Palladium(II) complexes are typically low-spin and diamagnetic, meaning they are repelled by a magnetic field. researchgate.net This is a general characteristic of d⁸ metal ions in this geometry. However, without experimental magnetic susceptibility measurements for a complex of this compound, its specific magnetic behavior cannot be confirmed. General studies on the magnetic properties of other thiourea-metal complexes have been conducted. researchgate.netacs.org

Theoretical and Computational Chemistry Investigations of N 2 Mercaptophenyl N Phenylthiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.govresearchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. DFT studies on thiourea (B124793) derivatives, including compounds structurally related to N-(2-Mercaptophenyl)-N'-phenylthiourea, have provided significant insights into their molecular characteristics. nih.gov

Molecular Geometry Optimization and Electronic Structure

One of the primary applications of DFT is the optimization of molecular geometry to determine the most stable three-dimensional arrangement of atoms. researchgate.net This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. For complex molecules like this compound, which possesses multiple rotatable bonds, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Below is a table of calculated bond lengths and angles for the tautomers and rotamers of the related compound 2-(2-Mercaptophenyl)-1-azaazulene, illustrating the type of data obtained from DFT geometry optimization.

Table 1: Calculated Geometrical Parameters for Tautomers and Rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at the B3LYP/6-31G(d,p) level.

Parameter Thiol Thione
Bond Lengths (Å)
S1-C2' 1.772 1.685
N1-C2 1.381 1.391
C2-C1' 1.468 1.472
N-H - 1.018
S-H 1.351 -
Bond Angles (°)
C2-C1'-C2' 120.3 121.5
N1-C2-C1' 126.9 125.8
H1'-S1-C2' 99.8 -
C2'-N-H - 125.4

Data adapted from a study on a related mercaptophenyl derivative. nih.gov

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The presence of aromatic rings and heteroatoms (nitrogen and sulfur) leads to a delocalized π-electron system, which is crucial for its chemical behavior. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the phenyl rings, while the LUMO would be distributed over the electron-deficient parts of the molecule. The HOMO-LUMO gap plays a significant role in determining the molecule's electronic absorption spectra and its potential as an organic semiconductor. nih.gov

The following table presents the calculated HOMO, LUMO, and energy gap values for the tautomers of the related compound 2-(2-Mercaptophenyl)-1-azaazulene.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Tautomers of 2-(2-Mercaptophenyl)-1-azaazulene.

Tautomer HOMO (eV) LUMO (eV) Energy Gap (eV)
Thiol -5.62 -1.78 3.84
Thione -5.71 -1.93 3.78

Data adapted from a study on a related mercaptophenyl derivative. nih.gov

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -EHOMO). nih.gov

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -ELUMO). nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from a system. hakon-art.com

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. hakon-art.com

Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). hakon-art.com

These parameters are valuable for predicting how this compound will interact with other chemical species.

The table below shows the calculated global reactivity descriptors for the tautomers of 2-(2-Mercaptophenyl)-1-azaazulene.

Table 3: Calculated Global Reactivity Descriptors for Tautomers of 2-(2-Mercaptophenyl)-1-azaazulene.

Parameter Thiol Thione
Ionization Potential (IP) (eV) 5.62 5.71
Electron Affinity (EA) (eV) 1.78 1.93
Electronegativity (χ) (eV) 3.70 3.82
Chemical Potential (μ) (eV) -3.70 -3.82
Chemical Hardness (η) (eV) 1.92 1.89
Global Electrophilicity Index (ω) (eV) 3.56 3.86

Data adapted from a study on a related mercaptophenyl derivative. nih.gov

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green regions correspond to neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms due to the presence of lone pairs of electrons, making these sites favorable for interactions with electrophiles. The hydrogen atoms of the N-H and S-H groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) in Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com

By applying TD-DFT, it is possible to simulate the UV-Vis spectrum of this compound, which can then be compared with experimental data for validation. The calculations can identify the specific molecular orbitals involved in the electronic transitions, providing a deeper understanding of the molecule's photophysical properties. For thiourea derivatives, the electronic transitions are often of the π → π* and n → π* type, involving the delocalized π-system and the lone pairs on the heteroatoms. qnl.qa

Tautomerism and Rotamerism Studies of Mercaptophenylthiourea Derivatives

Thiourea derivatives, including this compound, can exist in different tautomeric and rotameric forms. Tautomers are isomers that differ in the position of a proton and a double bond, such as the thione-thiol tautomerism in thioureas. nih.gov Rotamers are conformers that arise from the rotation around single bonds.

Computational studies, particularly using DFT, are instrumental in investigating the relative stabilities of different tautomers and rotamers. nih.govnih.gov By calculating the energies of the various forms, it is possible to predict the most stable isomer under different conditions (e.g., in the gas phase or in a solvent). These studies can also determine the energy barriers for the interconversion between different forms. nih.gov For instance, in the related 2-(2-Mercaptophenyl)-1-azaazulene, the thiol form is found to be more stable than the thione form in the gas phase. nih.gov The presence of a solvent can influence the relative stabilities of the different conformers. nih.gov

Energetic Landscapes of Thiol-Thione Tautomerization

The presence of a thiol group adjacent to a thiourea moiety in this compound allows for the existence of thiol-thione tautomerism. This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms. Understanding the energetic landscape of this tautomerization is crucial as the different tautomers can exhibit distinct chemical and biological properties.

Theoretical studies on analogous molecules, such as 2-(2-mercaptophenyl)-1-azaazulene, have utilized Density Functional Theory (DFT) to explore this tautomeric equilibrium. nih.gov Such studies typically find that the thiol form is energetically more stable than the thione form in the gas phase. nih.gov This stability is often attributed to factors like the formation of a strong intramolecular hydrogen bond (IHB) in the thiol tautomer and the preservation of the aromaticity of the phenyl ring. nih.gov The thione form, in contrast, can disrupt this aromaticity. nih.gov

The energetic landscape is characterized by the relative energies of the thiol and thione tautomers and the energy barrier of the transition state connecting them. Computational methods like DFT, with functionals such as B3LYP and ωB97XD, and higher-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are employed to calculate these energies. nih.gov For a comprehensive understanding, these calculations are often performed in both the gas phase and in different solvent environments, as the polarity of the solvent can influence the relative stability of the tautomers. nih.gov

Table 1: Representative Energetic Data for Thiol-Thione Tautomerization in a Model System
Computational MethodPhaseRelative Energy (Thiol vs. Thione) (kcal/mol)Energy Barrier (kcal/mol)
ωB97XDGas-3.30Not Reported
CCSD(T)Gas-5.30Not Reported

Thermodynamic and Kinetic Stability of Conformers

Beyond tautomerism, the flexibility of the this compound molecule allows for the existence of various conformers arising from rotation around its single bonds. The thermodynamic and kinetic stability of these conformers dictates the molecule's preferred shape and, consequently, its interaction with its environment.

Computational studies on similar disubstituted thiourea compounds, such as diphenylthiourea and diarylhalidethiourea, have been conducted to analyze their conformational preferences. ugm.ac.idresearchgate.net These investigations typically employ DFT methods to perform a conformational analysis, identifying the different stable conformers and calculating their relative energies. ugm.ac.idresearchgate.net The results often indicate that multiple configurations, such as cis-trans (CT) and trans-trans (TT), can coexist. ugm.ac.idresearchgate.net

The relative thermodynamic stability of the conformers is determined by their Gibbs free energies, which are calculated using the optimized geometries and vibrational frequencies. Kinetic stability, on the other hand, is related to the energy barriers for interconversion between different conformers. These barriers are calculated by locating the transition state structures connecting the conformers. Variational Transition State Theory (VTST) can be used to calculate the rate constants for these conformational changes over a range of temperatures. nih.gov

Table 2: Illustrative Conformational Analysis Data for a Disubstituted Thiourea Analog
ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Cis-Trans (CT)0.0065
Trans-Trans (TT)0.5035

Molecular Docking and Dynamics Simulations (Focused on Interaction Mechanisms)

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods provide insights into how the molecule might interact with biological targets, such as enzyme active sites.

Ligand-Target (e.g., enzyme active site) Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. farmaciajournal.com For thiourea derivatives, docking studies have been widely used to understand their potential as inhibitors for various enzymes. farmaciajournal.comnih.govfip.org These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. farmaciajournal.com

In the case of this compound, the thiourea group, the phenyl rings, and the mercapto group can all participate in these interactions. The docking score, which is an estimation of the binding affinity, can be used to rank different potential binding poses and to compare the binding of the compound to that of known inhibitors. farmaciajournal.com

Conformational Dynamics in Mechanistic Studies

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. proquest.com MD simulations track the movements of atoms and molecules over time, providing information about the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. proquest.comjppres.com

For a molecule like this compound, MD simulations can reveal how its conformational flexibility influences its binding to a target. researchgate.net It can also help to identify key amino acid residues that are crucial for the stability of the interaction. jppres.com By analyzing the trajectory of the simulation, one can gain a deeper understanding of the mechanistic aspects of the ligand's action. researchgate.net

Quantum Chemical Methods in Reactivity Prediction

Quantum chemical methods are instrumental in predicting the reactivity of molecules. nih.gov By calculating various molecular properties, these methods can identify the most reactive sites within a molecule and provide insights into its chemical behavior.

For thiourea derivatives, DFT calculations are commonly used to determine a range of reactivity descriptors. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net The distribution of these frontier molecular orbitals (HOMO and LUMO) indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces can be calculated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net These quantum chemical descriptors provide a powerful framework for understanding and predicting the chemical reactivity of this compound. nih.gov

Table 3: Calculated Quantum Chemical Reactivity Descriptors for a Representative Thiourea Derivative
DescriptorValue
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.50
HOMO-LUMO Gap (eV)4.75
Electronegativity (χ)3.88
Chemical Hardness (η)2.38
Electrophilicity Index (ω)3.16

Mechanistic Studies in Corrosion Inhibition by N 2 Mercaptophenyl N Phenylthiourea

Adsorption Mechanisms on Metal Surfaces

The primary step in the corrosion inhibition process by an organic molecule like MPTU is its adsorption onto the metal surface. mdpi.com This creates a barrier that isolates the metal from the corrosive medium. The nature of this adsorption, whether physical or chemical, and how it varies with inhibitor concentration, are critical to understanding its protective mechanism.

The interaction between an inhibitor and a metal surface can be broadly classified into two main types: physisorption and chemisorption. mdpi.com Physisorption involves weaker, non-specific electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. mdpi.com Chemisorption, on the other hand, involves stronger forces, including the formation of coordinate or covalent bonds through charge sharing or transfer between the inhibitor molecules and the vacant d-orbitals of the metal atoms. mdpi.com

To quantify the adsorption behavior of an inhibitor on a metal surface, adsorption isotherms are used. These models describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

Different models, such as Langmuir, Frumkin, and Temkin, can be applied to analyze the data. The Langmuir isotherm assumes monolayer adsorption on a uniform surface with no interaction between adsorbed molecules. nih.gov In contrast, the Temkin isotherm accounts for interactions between the adsorbed molecules and considers that the heat of adsorption decreases linearly with surface coverage due to surface heterogeneity.

For N-(2-Mercaptophenyl)-N'-phenylthiourea on 304 stainless steel in an HCl solution, the adsorption process has been found to obey the Temkin adsorption isotherm. researchgate.net This suggests that interactions between the adsorbed MPTU molecules on the steel surface are significant. Thermodynamic parameters derived from this analysis reveal a strong interaction and spontaneous adsorption of MPTU on the alloy surface.

Electrochemical Studies of Inhibition Performance

Electrochemical techniques are powerful tools for investigating the kinetics of corrosion and the performance of inhibitors. Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the mechanism by which inhibitors retard corrosion processes. mdpi.com

Potentiodynamic polarization studies are used to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By analyzing the shift in the corrosion potential (Ecorr) and the reduction in the corrosion current density (Icorr), the type of inhibitor can be identified. An inhibitor is classified as anodic, cathodic, or mixed-type depending on its primary effect on the corresponding reaction. mdpi.com

Studies on this compound have shown that it acts as an efficient mixed-type inhibitor for 304 stainless steel in 1N HCl. This means it suppresses both the anodic and cathodic reactions simultaneously. The presence of MPTU leads to a decrease in the corrosion current density, with the inhibition efficiency increasing with higher inhibitor concentrations. For instance, an efficiency greater than 90% has been reported at 40°C.

Table 1: Potentiodynamic Polarization Data for 304 SS in 1N HCl with MPTU at 40°C

Inhibitor Concentration (ppm) Corrosion Potential (Ecorr) (mV vs SCE) Corrosion Current Density (Icorr) (µA/cm²) Inhibition Efficiency (%)
0 -401 100.0 -
25 -395 31.6 68.4
50 -392 20.0 80.0
100 -387 12.6 87.4
200 -381 7.9 92.1
400 -375 6.3 93.7

This table is generated based on data reported in the study by Herle et al.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical cell, allowing for a detailed characterization of the inhibitor film and the corrosion process. rsc.orgmdpi.com In a typical EIS experiment for corrosion, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured.

For 304 stainless steel in HCl, the addition of this compound results in significant changes in the EIS spectra. The Nyquist plots show an increase in the diameter of the semicircle with increasing inhibitor concentration, which corresponds to an increase in the charge transfer resistance (Rct). A higher Rct value indicates a slower corrosion rate, as the inhibitor film impedes the charge transfer process at the metal-solution interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant. These findings from EIS studies validate the results obtained from potentiodynamic polarization.

Table 2: EIS Data for 304 SS in 1N HCl with MPTU at Room Temperature

Inhibitor Concentration (ppm) Charge Transfer Resistance (Rct) (Ω cm²) Double Layer Capacitance (Cdl) (µF/cm²) Inhibition Efficiency (%)
0 58 172 -
25 160 63 63.8
50 260 38 77.7
100 410 24 85.8
200 620 16 90.6
400 790 13 92.6

This table is generated based on data reported in the study by Herle et al.

Influence of Environmental Factors on Inhibition Mechanism

The performance and mechanism of a corrosion inhibitor can be significantly affected by environmental factors such as temperature and inhibitor concentration. Understanding these influences is crucial for practical applications.

Studies on this compound have investigated the effect of temperature on its inhibition efficiency. It was observed that the inhibition efficiency generally increases with an increase in temperature up to a certain point (e.g., 40°C), suggesting a strong and stable adsorption of the inhibitor on the metal surface. This behavior supports the physisorption mechanism, where the rate of surface coverage can increase with temperature. The concentration of the inhibitor is another critical factor; as shown in the electrochemical data, the inhibition efficiency of MPTU consistently increases with its concentration in the corrosive medium, which is due to greater surface coverage by the adsorbed inhibitor molecules.

Table 3: Effect of Temperature and Concentration on Inhibition Efficiency (%) of MPTU

Concentration (ppm) 30°C 40°C 50°C 60°C
25 60.0 68.4 60.0 50.0
50 71.4 80.0 71.4 62.5
100 81.0 87.4 80.0 71.9
200 88.1 92.1 88.6 81.3
400 90.5 93.7 91.4 87.5

This table is generated based on data reported in the study by Herle et al.

Temperature Dependence of Inhibition Efficiency

The operational temperature of a system is a critical factor that can alter the effectiveness of a corrosion inhibitor. For this compound, studies have been conducted to determine its performance across a range of temperatures. Research indicates that MPTU is an efficient mixed inhibitor, achieving an efficiency of over 92% within the studied temperature ranges. irphouse.com The investigation into the corrosion of 304 stainless steel in a 2 N HCl solution in the presence of MPTU yielded data on its performance at various temperatures. irphouse.com

The inhibition efficiency of MPTU tends to show a dependency on temperature, which can be attributed to the nature of its adsorption on the metal surface. In the case of MPTU, it has been found to govern a physisorption mechanism. irphouse.com Typically, with physisorption, an increase in temperature might lead to a decrease in inhibition efficiency as the adsorbed inhibitor molecules gain kinetic energy and desorb from the surface. However, detailed studies provide specific data on this relationship. irphouse.com For instance, one study reported an inhibition efficiency of greater than 90% at 40°C for 304 stainless steel in 1 N HCl.

Below is a data table illustrating the effect of temperature on the inhibition efficiency of MPTU at a concentration of 300 ppm in 2 N HCl. irphouse.com

Temperature (°C)Corrosion Current (Icorr) (μA/cm²)Inhibition Efficiency (%)
3013.0292.35
4015.0293.48
5028.0392.63
6028.0392.63

Inhibitor Concentration Effects

The concentration of this compound is a primary determinant of its corrosion inhibition efficiency. As with most inhibitors, an increase in concentration generally leads to greater surface coverage and, consequently, enhanced protection against corrosion, up to a certain optimal concentration. irphouse.com Investigations have shown that the percentage of inhibition efficiency increases with a higher concentration of MPTU, reaching a critical concentration for maximum effectiveness. irphouse.com

The relationship between inhibitor concentration and its performance is often studied using various electrochemical techniques. For MPTU, its effectiveness has been evaluated across a range of concentrations from 25 to 400 ppm. The data reveals a trend of increasing inhibition efficiency with rising inhibitor concentration. irphouse.com

The following table presents the Tafel extrapolation results for the corrosion inhibition of 304 stainless steel in 2 N HCl at 30°C with varying concentrations of MPTU. irphouse.com

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs SCE)Corrosion Current (Icorr) (μA/cm²)Inhibition Efficiency (%)
0 (Blank)-395170.20-
50-37622.0287.06
100-37119.0288.82
200-36516.0390.58
300-36213.0292.35
400-37418.0489.40

Surface Characterization of Inhibited Materials

The protective action of a corrosion inhibitor is fundamentally a surface phenomenon. Therefore, characterizing the metal surface after exposure to the inhibited corrosive environment is crucial for understanding the inhibition mechanism.

Microscopic Analysis of Surface Morphology (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. In the context of corrosion inhibition, SEM is employed to compare the surface morphology of a metal specimen exposed to an uninhibited corrosive solution with one exposed to the same environment containing an inhibitor.

For a material like 304 stainless steel, exposure to a corrosive medium such as hydrochloric acid without an inhibitor would typically result in a rough and damaged surface, characterized by pitting and general degradation. The presence of an effective inhibitor like this compound is expected to mitigate this damage significantly.

While specific SEM micrographs for 304 stainless steel inhibited by this compound were not available in the searched literature, studies on similar thiourea (B124793) derivatives confirm the utility of this technique. It is anticipated that an SEM analysis would reveal a much smoother and more preserved surface morphology on the steel sample treated with MPTU compared to an untreated sample. The formation of a protective film by the inhibitor molecules on the metal surface is responsible for this preservation, preventing the aggressive ions from reaching and attacking the steel. This protective layer would result in a noticeable reduction in the density and depth of corrosion pits and other forms of surface deterioration.

Catalytic Applications of this compound Remain a Developing Area of Research

Following a comprehensive review of scientific literature, it has been determined that there is a notable lack of specific research data on the catalytic roles of the chemical compound this compound. While the broader class of thiourea derivatives has been extensively studied for its utility in various catalytic processes, detailed findings directly pertaining to this compound are not presently available in the public domain.

The provided outline requests in-depth information on its functions in organocatalysis, including hydrogen bonding activation and bifunctional catalysis, as well as its use in metal-thiourea complexes for both homogeneous and heterogeneous catalysis, with a specific mention of palladium. Furthermore, an exploration of the mechanistic pathways of its catalytic reactions was requested.

Despite targeted searches for this specific compound's catalytic activities, the available literature primarily focuses on the synthesis and characterization of various transition metal complexes of N-substituted phenylthiourea ligands, with an emphasis on their structural properties or biological activities rather than their catalytic applications. Research on thiourea-based organocatalysis and metal-catalyzed reactions predominantly features other derivatives, such as diphenylthioureas or chiral thioureas, which have well-documented roles as hydrogen-bond donors and in bifunctional catalytic systems.

Similarly, investigations into palladium-based heterogeneous catalysis often center on ligands like N-heterocyclic carbenes rather than thiourea derivatives. Consequently, there is no specific data to populate the requested sections and subsections concerning this compound.

This indicates that the catalytic potential of this compound is an area that is yet to be thoroughly explored by the scientific community. Future research may uncover roles for this compound in catalysis, but based on current knowledge, a detailed, scientifically accurate article adhering to the requested structure cannot be generated.

Materials Science Applications and Advanced Functionalities of Thiourea Derivatives

Integration into High Refractive Index Polymers (Poly(thiourea)s)

While the specific integration of N-(2-Mercaptophenyl)-N'-phenylthiourea into high refractive index polymers (HRIPs) is not documented in available research, the broader class of aromatic poly(thiourea)s (PTUs) has been identified as promising materials for such applications. These polymers are of interest for advanced optoelectronics. The general strategy involves combining highly polarizable groups with aromatic spacers to create densely packed polymer networks with high refractive indices and transparency. The presence of sulfur and aromatic rings, both found in this compound, is a known approach for increasing the refractive index in polymers.

Role of Polarizable Hydrogen Bonds in Polymer Properties

In the context of poly(thiourea)s, hydrogen bonds play a crucial role in determining the material's properties. The thiourea (B124793) group (H₂N−C(=S)−NH₂) facilitates the formation of strong hydrogen bonds. Specifically, the sulfur (S) atom of one thiourea group can attract the hydrogen (H) atoms linked to the nitrogen (N) of another thiourea group. These interactions, known as polarizable hydrogen bonds, lead to dense packing of the polymer chains. This dense network structure in amorphous polymers contributes to high transparency while the rigidity and electronic nature of the aromatic spacers contribute to a higher refractive index. For a hypothetical polymer made from this compound, one could anticipate similar hydrogen bonding interactions influencing the final polymer's density and optical characteristics.

Optoelectronic Performance Enhancement (Theoretical Framework)

Theoretically, incorporating monomers like this compound into polymers could enhance optoelectronic device performance. High refractive index polymers are used to control and manipulate light efficiently in devices such as OLEDs and photodetectors. By improving light transmission and guiding its flow, these materials can boost device efficiency. For instance, PTU films have been integrated into graphene-based light-emitting electrochemical cells (LECs), where they have been shown to increase external quantum efficiency by enhancing light out-coupling. A polymer derived from this compound, with its sulfur-rich structure, would be expected to contribute to a high refractive index, potentially offering similar benefits in optoelectronic applications.

Organic Semiconductor Properties

Specific research detailing the organic semiconductor properties of this compound is not presently available. However, the general class of organic molecules containing conjugated systems, aromatic rings, and heteroatoms often exhibits semiconductor behavior. The potential for such properties in this compound can be considered based on its molecular structure.

Electronic Delocalization and Charge Transport Mechanisms

The phenyl rings in this compound provide a basis for π-electron delocalization, a key requirement for charge transport in organic semiconductors. In a solid-state material, the efficiency of charge transport is heavily dependent on the intermolecular arrangement and the degree of orbital overlap between adjacent molecules. Charge transport in organic semiconductors typically occurs through hopping between localized states, and the energy landscape for this process is influenced by molecular packing and structural order. The presence of both donor (amine, thiol) and acceptor-like (thiourea) moieties within the molecule could facilitate charge transfer interactions, which are fundamental to the behavior of many organic semiconductors.

Potential in Optoelectronic Devices (Theoretical Considerations)

Theoretically, if this compound were to exhibit semiconductor properties, it could be explored for use in various optoelectronic devices. Organic semiconductors are the active materials in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of such devices depends on the charge carrier mobility (how quickly charges move through the material) and the material's energy levels (HOMO and LUMO). The suitability of this specific compound would depend on these currently unmeasured electronic properties.

Supramolecular Assembly and Crystal Engineering

There are no published studies on the specific supramolecular assembly or a determined crystal structure for this compound. However, the principles of crystal engineering can be applied to predict its likely behavior. The thiourea functional group is a well-known and robust motif for forming predictable hydrogen-bonding networks.

In the crystal structures of other N,N'-disubstituted thiourea derivatives, molecules often assemble into chains or more complex networks via N-H···S hydrogen bonds. For this compound, one would expect the two N-H groups to act as hydrogen bond donors and the thiocarbonyl sulfur (C=S) to act as a primary hydrogen bond acceptor. Furthermore, the thiol group (-SH) on the mercaptophenyl ring could also participate in hydrogen bonding, either as a donor (S-H···S or S-H···N) or as an acceptor. The interplay between these different potential hydrogen bonds would direct the self-assembly of the molecules into a specific three-dimensional architecture in the solid state. The aromatic phenyl rings could further influence the packing through π-π stacking interactions. Understanding and controlling these non-covalent interactions is the core of crystal engineering, allowing for the design of molecular solids with desired physical properties.

Role of Non-Covalent Interactions

In analogous thiourea compounds, non-covalent interactions such as N-H...S, C-H...S, and C-H...π are instrumental in stabilizing the crystal lattice. For instance, studies on structurally similar molecules have identified robust N-H...S hydrogen bonds, which often form dimeric or catemeric motifs. These interactions involve the hydrogen atoms of the amine groups and the sulfur atom of the thiocarbonyl group.

Without specific crystallographic data for this compound, a detailed analysis of the bond distances, angles, and the precise geometry of these potential interactions cannot be provided. Such data is essential for a thorough understanding of the compound's solid-state behavior.

Polymorphism and Structural Stability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon among thiourea derivatives. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is critical for applications in materials science and pharmaceuticals.

The structural stability of a crystalline material is intrinsically linked to the strength and nature of its intermolecular interactions. The presence of strong and directional hydrogen bonds, such as N-H...S, generally imparts significant stability to the crystal lattice.

However, in the absence of experimental or theoretical studies on this compound, it is not possible to determine if this compound exhibits polymorphism or to provide a detailed account of its structural stability. Such an analysis would require access to its crystal structure data, which is currently unavailable in the public domain.

Advanced Biological Interaction Studies Mechanistic Focus of Thiourea Derivatives

Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Urease)

Thiourea (B124793) derivatives are recognized for their potential to inhibit various enzymes critical to pathological processes. The mechanisms of inhibition are often tied to the specific structural features of the thiourea scaffold and the active site architecture of the target enzyme.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes nih.gov. Inhibitors of these enzymes are valuable in anticancer therapy. They typically function as "poisons," stabilizing the transient covalent complex formed between the topoisomerase and DNA. This action prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death pathways like apoptosis nih.govembopress.org. While various compounds are known to inhibit topoisomerase II, specific mechanistic studies detailing the interaction of N-(2-Mercaptophenyl)-N'-phenylthiourea with topoisomerases are not extensively documented in publicly available research.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate mdpi.com. Its activity is implicated in diseases caused by pathogens like Helicobacter pylori and contributes to nitrogen loss in agriculture nih.govnih.gov. Thiourea and its derivatives are known inhibitors of this enzyme. The presence of a thiol (-SH) group, such as in this compound, suggests a potential mechanism for urease inhibition. Thiol compounds can interact with the nickel ions in the urease active site or form mixed disulfides with catalytically important cysteine residues, thereby disrupting the enzyme's function nih.gov. The functional groups with electronegative atoms like oxygen, nitrogen, and sulfur in inhibitors can act as ligands, chelating the nickel ions and stabilizing the enzyme-inhibitor complex through hydrogen bonds and hydrophobic contacts researchgate.net. However, specific kinetic data and detailed mechanistic studies on the urease inhibitory action of this compound are not specified in the available literature.

Interaction with Molecular and Cellular Targets (e.g., EGFR, HER-2 at a molecular level)

The interaction of therapeutic agents with specific molecular targets is fundamental to their mechanism of action. For many anticancer agents, receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets.

Interaction with EGFR and HER-2: EGFR and HER-2 are members of the receptor tyrosine kinase family, which play vital roles in cell growth, proliferation, and differentiation nih.govrsc.org. Overexpression or aberrant activity of these receptors is linked to various cancers nih.gov. Upon ligand binding, these receptors can form homodimers or heterodimers, leading to the activation of their intracellular kinase domains and subsequent signaling cascades nih.govmdpi.com. Inhibitors can interfere with this process by binding to the receptor, preventing dimerization or blocking the kinase activity nih.gov. While certain thiourea and thiosemicarbazone derivatives have been evaluated for their activity against HER-2 overexpressed breast cancer cells, specific studies detailing the molecular interaction between this compound and EGFR or HER-2 are not readily available in the searched scientific literature nih.gov.

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases mdpi.com. Antioxidants mitigate this damage by neutralizing free radicals.

Thiourea and its derivatives are known to possess antioxidant properties hueuni.edu.vnmdpi.com. The primary mechanisms by which these compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it hueuni.edu.vn.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by a proton transfer hueuni.edu.vnresearchgate.net.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from the antioxidant, followed by an electron transfer hueuni.edu.vnresearchgate.net.

Experimental and theoretical studies on compounds like N-phenylthiourea have explored these mechanisms, often using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging hueuni.edu.vnresearchgate.net. The presence of the mercapto (-SH) group and N-H groups in this compound suggests it could be a potent hydrogen donor. However, specific experimental studies quantifying the antioxidant activity and elucidating the dominant mechanism for this compound are not detailed in the available research.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds by identifying key structural features that influence their interaction with biological targets.

For thiourea derivatives, SAR studies have provided valuable insights. For instance, in the context of urease inhibition, the nature and position of substituents on the phenyl rings can significantly control the inhibitory potency mdpi.com. Studies on N-benzoyl-N'-phenylthiourea derivatives have shown that the addition of electron-withdrawing groups, such as chlorine, can enhance cytotoxic activity against cancer cells, with the position of the substituent also playing a critical role ubaya.ac.id. The steric and electronic properties conferred by these functional groups influence how the molecule fits into and interacts with the active site of a target protein ubaya.ac.id. While these general principles apply to thiourea derivatives, a specific SAR study focused on this compound and its analogues was not found in the reviewed literature.

Computational Predictions of Biological Activity and Interaction

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between small molecules and their biological targets at a molecular level.

These in silico techniques can provide insights into:

Binding Modes: Predicting the preferred orientation of a ligand within a protein's active site.

Binding Affinity: Estimating the strength of the interaction between the ligand and the target.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

For various thiourea and thiosemicarbazone derivatives, molecular docking studies have been employed to understand their inhibitory mechanisms against enzymes like urease mdpi.comresearchgate.net. These studies help in rationalizing experimental findings and guiding the design of more potent inhibitors nih.gov. For example, docking studies can reveal how a compound's specific moieties, like a dichlorophenyl group, contribute to robust binding within the enzyme's active site mdpi.com. Despite the utility of these methods, specific computational studies predicting the biological activity and molecular interactions of this compound were not identified in the provided search results.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-substituted phenylthiourea derivatives in academic settings?

  • Answer : The Schotten-Baumann reaction is a standard method for synthesizing thiourea derivatives. For example, N-(2,4-dichlorobenzoyl)-N'-phenylthiourea was synthesized by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride under controlled conditions: initial low-temperature stirring (0–5°C, 30 minutes) followed by reflux (8 hours) in tetrahydrofuran (THF) with triethylamine as a catalyst. Purification involved recrystallization from ethanol/water mixtures . This method can be adapted for derivatives like N-(2-mercaptophenyl)-N'-phenylthiourea by substituting appropriate acyl chlorides.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of thiourea derivatives?

  • Answer : Key techniques include:

  • Infrared (IR) spectroscopy : To confirm thiocarbonyl (C=S) stretches (~1200–1250 cm⁻¹) and N-H vibrations.
  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, acyl group integration, and thiourea linkage. 2D NMR (e.g., COSY, HSQC) resolves complex splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures for absolute configuration determination, though direct evidence for this compound is not cited .

Advanced Research Questions

Q. How are in silico molecular docking studies designed to predict the cytotoxic mechanisms of phenylthiourea derivatives?

  • Answer : AutoDock Vina is widely used to dock thiourea derivatives into target receptors (e.g., EGFR, SIRT1). For N-(4-t-butylbenzoyl)-N'-phenylthiourea, docking into EGFR (PDB ID:1M17) revealed a binding score of −8.51 kcal/mol, indicating strong affinity. Computational workflows include:

  • Ligand preparation : Optimize 3D geometry using MMFF94 force fields.
  • Receptor preparation : Remove water molecules and add polar hydrogens.
  • Validation : Compare docking scores with reference drugs (e.g., erlotinib) and correlate with in vitro IC₅₀ values .

Q. What strategies address contradictions in structure-activity relationships (SAR) among thiourea derivatives with varying substituents?

  • Answer : Contradictions arise from substituent effects on lipophilicity and target selectivity. For example:

  • Halogen substituents : N-(2,4-dichlorobenzoyl) derivatives show enhanced cytotoxicity (IC₅₀ = 0.31 mM in MCF-7) due to increased electrophilicity and membrane permeability .
  • Lipophilic groups : The 4-t-butyl group in N-(4-t-butylbenzoyl)-N'-phenylthiourea improves EGFR binding (−8.51 kcal/mol vs. −7.2 kcal/mol for hydroxyurea) but reduces SIRT1 affinity, highlighting receptor-specific SAR .
  • Methodological validation : Combine in vitro cytotoxicity (MTT assays) with in silico toxicity predictions (e.g., ProTox-II) to prioritize derivatives with optimal activity-toxicity profiles .

Q. How is the selectivity index (SI) calculated in cytotoxicity studies, and what experimental controls ensure its reliability?

  • Answer : SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). For N-(4-t-butylbenzoyl)-N'-phenylthiourea, SI values >2 against MCF-7 (SI = 4.8) and HeLa (SI = 3.1) indicate cancer selectivity. Methodological considerations include:

  • Cell line selection : Use paired cancer/normal lines (e.g., MCF-7/Vero) to minimize variability.
  • Dose-response curves : Triplicate experiments with 6–8 concentration points to ensure accurate IC₅₀ determination.
  • Reference standards : Compare with hydroxyurea or erlotinib to contextualize SI values .

Q. What experimental approaches validate molecular docking predictions of thiourea derivatives’ binding affinities?

  • Answer : Validation involves:

  • In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd).
  • Functional studies : Western blotting to assess downstream signaling (e.g., EGFR phosphorylation inhibition).
  • Mutagenesis : Introduce point mutations in predicted binding residues (e.g., EGFR-L858R) to confirm docking poses .

Methodological Notes

  • Contradiction Handling : Discrepancies between in silico and in vitro results (e.g., weaker SIRT1 activity despite favorable docking scores) may arise from off-target effects or cellular uptake limitations. Cross-validation with gene expression profiling (e.g., qPCR for SIRT1 targets) resolves such issues .
  • Advanced Synthesis : For derivatives like this compound, protect thiol groups during synthesis (e.g., using trityl groups) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.